molecular formula C12H13F3O2 B14044969 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14044969
M. Wt: 246.22 g/mol
InChI Key: SHXOGALTUOSUCP-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2 and a molar mass of 246.23 g/mol . This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of Grignard reagents, which facilitate the formation of the desired product through nucleophilic addition . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes to enhance efficiency .

Chemical Reactions Analysis

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(5-Ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

1-[5-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3

InChI Key

SHXOGALTUOSUCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC(F)(F)F)CC(=O)C

Origin of Product

United States

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